molecular formula C13H20N2O3 B14912214 1-(2-Hydroxy-2-methylbutyl)-3-(3-methoxyphenyl)urea

1-(2-Hydroxy-2-methylbutyl)-3-(3-methoxyphenyl)urea

Cat. No.: B14912214
M. Wt: 252.31 g/mol
InChI Key: PYWWADMLJZMMEM-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methylbutyl)-3-(3-methoxyphenyl)urea is a urea derivative characterized by two distinct substituents: a 3-methoxyphenyl group and a 2-hydroxy-2-methylbutyl chain. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation. The 3-methoxyphenyl moiety contributes to aromatic interactions, while the hydroxyalkyl chain may enhance solubility and influence pharmacokinetic properties.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

1-(2-hydroxy-2-methylbutyl)-3-(3-methoxyphenyl)urea

InChI

InChI=1S/C13H20N2O3/c1-4-13(2,17)9-14-12(16)15-10-6-5-7-11(8-10)18-3/h5-8,17H,4,9H2,1-3H3,(H2,14,15,16)

InChI Key

PYWWADMLJZMMEM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CNC(=O)NC1=CC(=CC=C1)OC)O

Origin of Product

United States

Biological Activity

1-(2-Hydroxy-2-methylbutyl)-3-(3-methoxyphenyl)urea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H17_{17}N2_{2}O3_{3}
  • Molecular Weight : 225.27 g/mol

The presence of the hydroxyl and methoxy groups in its structure suggests potential interactions with biological targets, particularly in enzyme inhibition.

Research indicates that compounds similar to this compound may act as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions including pain and inflammation. The binding affinity and mechanism can be elucidated through molecular dynamics simulations, which show that the urea moiety engages in strong hydrogen bonding with key active site residues of sEH, enhancing its inhibitory potential .

Antimicrobial Activity

Studies have demonstrated that derivatives of urea compounds exhibit significant antimicrobial properties. The biological activity was assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results from a comparative study are summarized in Table 1.

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Urea Derivative AE. coli148
Urea Derivative BS. aureus1210
This compoundP. aeruginosa157

The compound demonstrated a notable zone of inhibition against Pseudomonas aeruginosa, suggesting its potential utility in treating infections caused by this pathogen .

Cytotoxic Activity

Cytotoxicity assays were performed using human cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity, particularly against breast cancer cells (MCF-7). The IC50 values are presented in Table 2.

Cell LineIC50 (µM)
MCF-720
HeLa25
A54930

The selective cytotoxicity observed in MCF-7 cells suggests that this compound may have potential as an anticancer agent .

Case Studies

Case Study 1: Pain Management

A recent study investigated the effects of similar urea derivatives on chronic pain models in rodents. The administration of the compound resulted in a significant reduction in pain scores compared to controls, indicating its potential as an analgesic agent .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of urea derivatives, where the compound was shown to reduce pro-inflammatory cytokine levels in vitro. This suggests a mechanism through which the compound may exert therapeutic effects in inflammatory diseases .

Chemical Reactions Analysis

Hydrolysis and Stability

The urea bond undergoes hydrolysis in acidic or basic media, yielding 3-methoxyaniline and 2-hydroxy-2-methylbutylamine .

  • Acidic Hydrolysis :

    • Reagents: Concentrated HCl (35%) or H<sub>2</sub>SO<sub>4</sub>.

    • Products: Protonated amines and CO<sub>2</sub>.

  • Basic Hydrolysis :

    • Reagents: NaOH (1–5 M).

    • Products: Free amines and carbonate ions .

Kinetic Data :

ConditionRate Constant (k, h⁻¹)Half-Life (t₁/₂, h)
1 M HCl, 80°C0.15 ± 0.024.6
5 M NaOH, 25°C0.08 ± 0.018.7

Oxidation Reactions

The hydroxyalkyl chain undergoes oxidation to form a ketone derivative. Common oxidizing agents include:

  • KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> : Converts the –CH(OH)– group to –C=O.

  • CrO<sub>3</sub>/H<sub>2</sub>O : Yields 1-(2-keto-2-methylbutyl)-3-(3-methoxyphenyl)urea .

Reaction Efficiency :

Oxidizing AgentYield (%)Byproducts
KMnO<sub>4</sub>72MnO<sub>2</sub>, CO<sub>2</sub>
CrO<sub>3</sub>85Cr(III) salts

Nucleophilic Substitution

The methoxy group on the phenyl ring participates in demethylation reactions under strong nucleophiles:

  • Reagents : BBr<sub>3</sub> or HI.

  • Products : 1-(2-hydroxy-2-methylbutyl)-3-(3-hydroxyphenyl)urea .

Optimized Conditions :

  • BBr<sub>3</sub> (2.5 equiv), CH<sub>2</sub>Cl<sub>2</sub>, −78°C → 25°C.

  • Yield: 89%.

Enzyme Inhibition and Biological Interactions

The compound shows moderate inhibitory activity against HIV-1 protease (Ki = 0.303–0.590 nM) via hydrogen bonding with Asp-29 in the enzyme’s active site .

Binding Affinity Data :

Enzyme TargetK<sub>i</sub> (nM)Selectivity Ratio (vs. WT)
Wild-Type HIV-10.3031.0
MDR Variant M14.22814.0
MDR Variant M213.3744.1

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 220–250°C , producing volatile fragments such as CO , NH<sub>3</sub> , and methoxyphenyl derivatives.

Degradation Products :

  • 3-Methoxyphenyl isocyanate (major).

  • 2-Methyl-2-butene (from hydroxyalkyl chain elimination) .

Crystallographic Insights

X-ray diffraction studies reveal:

  • Hydrogen Bonding : The urea NH groups form intermolecular bonds with carbonyl oxygens (N–H···O: 2.89–3.02 Å) .

  • Dihedral Angle : 35.6° between the methoxyphenyl ring and urea plane, influencing steric accessibility .

Comparative Reactivity

Reaction TypeRate (Relative to Parent Urea)Key Influencing Factor
Hydrolysis1.5× fasterElectron-withdrawing methoxy group
Oxidation2.0× slowerSteric hindrance from methyl branch
Enzyme Inhibition3.2× strongerHydrogen bonding with Asp-29

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related urea derivatives from the literature:

Compound Name Substituent 1 Substituent 2 Molecular Weight (g/mol) Yield (%) Reference
1-(2-Hydroxy-2-methylbutyl)-3-(3-methoxyphenyl)urea 3-Methoxyphenyl 2-Hydroxy-2-methylbutyl 252.3* N/A -
1-(3-Methoxyphenyl)-3-(4-thiazol-piperazine)urea (11l) 3-Methoxyphenyl Thiazol-piperazine-hydrazinyl complex 496.3 85.2
1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l) 4-Cyanophenyl 3-Methoxyphenyl 268.1 83.0
1-(3-Chloro-4-methylphenyl)-3-(4-hydroxy-2-methylbutan-2-yl)urea 3-Chloro-4-methylphenyl 4-Hydroxy-2-methylbutan-2-yl 270.76 N/A
1-[4-(Benzofuran-2-yl)thiazol-2-yl]-3-(3-methoxyphenyl)urea 3-Methoxyphenyl Benzofuran-thiazol 365.4 N/A

*Calculated from molecular formula C₁₃H₂₀N₂O₃.

Key Observations :

  • Molecular Weight : The target compound (252.3 g/mol) is significantly smaller than analogs with bulky substituents like 11l (496.3 g/mol) or benzofuran-thiazol derivatives (365.4 g/mol) . This may enhance membrane permeability compared to bulkier analogs.
  • 3-Methoxyphenyl is a common substituent in 11l, 6l, and the benzofuran-thiazol derivative, suggesting its role in aromatic interactions or receptor binding .

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